N-(cyclobutylmethyl)-N-methylazetidin-3-amine
Description
N-(Cyclobutylmethyl)-N-methylazetidin-3-amine is a secondary amine featuring an azetidine (four-membered saturated heterocycle) core substituted with a methyl group and a cyclobutylmethyl moiety. Its compact structure combines the inherent ring strain of azetidine with the steric bulk of the cyclobutylmethyl group, making it a unique scaffold in medicinal chemistry. Computational NMR data (δ 1H/13C shifts) for this compound have been predicted via quantum chemical methods . The cyclobutylmethyl group may enhance lipophilicity and influence receptor binding compared to simpler alkyl-substituted azetidines.
Properties
IUPAC Name |
N-(cyclobutylmethyl)-N-methylazetidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11(9-5-10-6-9)7-8-3-2-4-8/h8-10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTCNMNEJOODFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCC1)C2CNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Cyclobutyl-1-methylazetidin-3-amine
- Structure : Differs by having a cyclobutyl group directly attached to the azetidine nitrogen instead of a cyclobutylmethyl chain.
- Properties : Reduced steric hindrance compared to the target compound. The absence of a methylene spacer may decrease flexibility and alter interactions with hydrophobic binding pockets.
- Spectral Data : Experimental NMR data are unavailable, but computed spectra suggest distinct chemical shifts for the azetidine protons due to electronic effects of the cyclobutyl group .
1-Butyl-N-ethyl-N-methylazetidin-3-amine
- Structure : Features a linear butyl chain instead of the cyclobutylmethyl group.
- Properties : Higher lipophilicity (predicted logP ~2.5 vs. ~2.0 for the target compound) due to the longer alkyl chain. The flexible butyl group may reduce target selectivity compared to the rigid cyclobutylmethyl substituent .
17-(Cyclobutylmethyl)-N-(4-methoxyphenyl)morphinan-3-amine
- Structure : A morphinan derivative with a cyclobutylmethyl group and a methoxyphenyl substituent.
- Pharmacology: Binds to opioid receptors (Ki < 100 nM for µ-opioid receptor) .
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Structure : Pyrazole core with cyclopropyl and pyridinyl groups.
- The pyridine ring enhances water solubility compared to the purely aliphatic target compound .
Table 1: Key Structural and Physicochemical Comparisons
| Compound | Core Structure | Key Substituents | Predicted logP | Notable Properties |
|---|---|---|---|---|
| N-(Cyclobutylmethyl)-N-methylazetidin-3-amine | Azetidine | Cyclobutylmethyl, methyl | ~2.0 | High ring strain, moderate lipophilicity |
| N-Cyclobutyl-1-methylazetidin-3-amine | Azetidine | Cyclobutyl, methyl | ~1.8 | Reduced steric bulk, rigid |
| 1-Butyl-N-ethyl-N-methylazetidin-3-amine | Azetidine | Butyl, ethyl | ~2.5 | High lipophilicity, flexible |
| 17-(Cyclobutylmethyl)morphinan-3-amine | Morphinan | Cyclobutylmethyl, methoxy | ~3.2 | Opioid receptor affinity (µ, δ) |
| N-Cyclopropylpyrazole derivative | Pyrazole | Cyclopropyl, pyridinyl | ~1.5 | Enhanced solubility, metabolic stability |
Pharmacological and Functional Insights
- Receptor Binding : Cyclobutylmethyl groups are associated with enhanced binding to G-protein-coupled receptors (GPCRs) due to their balanced lipophilicity and rigidity. For example, cyclobutylmethyl-substituted morphinans show high opioid receptor affinity .
- Metabolic Stability : Azetidines generally exhibit faster metabolic clearance than pyrrolidines due to ring strain, but the cyclobutylmethyl group may slow oxidation by cytochrome P450 enzymes compared to linear alkyl chains .
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